Dodecanamide, N-phenyl-
CAS No.: 3430-95-3
Cat. No.: VC7968842
Molecular Formula: C18H29NO
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3430-95-3 |
---|---|
Molecular Formula | C18H29NO |
Molecular Weight | 275.4 g/mol |
IUPAC Name | N-phenyldodecanamide |
Standard InChI | InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20) |
Standard InChI Key | YGKDYOGEVVXBKW-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)NC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCCCCCC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 12-carbon aliphatic chain (dodecyl group) bonded to a carbonyl group, which is further connected to an aniline moiety. The phenyl group introduces aromaticity, while the amide bond contributes to polarity and hydrogen-bonding capacity. Key structural identifiers include:
Physical Properties
Property | Value | Source |
---|---|---|
Density | 0.957 g/cm³ | |
Boiling Point | 429.9°C at 760 mmHg | |
Flash Point | 264.8°C | |
LogP (Partition Coefficient) | 5.619 | |
Solubility | Low water solubility |
The extended hydrophobic chain renders the compound lipophilic, facilitating interactions with lipid bilayers and proteins .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the condensation of dodecanoic acid with aniline under high-temperature conditions (160–200°C), with water removed via distillation . Alternative methods utilize dodecanoyl chloride and aniline in the presence of a base (e.g., pyridine) to neutralize HCl byproducts :
Industrial Scalability
Continuous flow reactors and catalytic systems (e.g., Cu(II)-diamine complexes) enhance yield and purity in large-scale production . Purification typically involves recrystallization from ethanol or chromatography .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-negative (Pseudomonas aeruginosa, IC₅₀ ~50 nM) and Gram-positive (Staphylococcus aureus) bacteria, as well as fungi (Candida albicans) . The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes (e.g., acetylcholinesterase) .
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (TNF-α, IL-1β) and NF-κB signaling in phagocytes, reducing oxidative bursts and zymosan-induced inflammation . Intraperitoneal administration in murine models (100 mg/kg) showed no acute toxicity, highlighting its therapeutic potential .
Enzyme Inhibition
Dodecanamide, N-phenyl- inhibits acetylcholinesterase (AChE) and carbonic anhydrase via hydrogen bonding and hydrophobic interactions, suggesting applications in neurodegenerative disease research .
Applications in Scientific Research
Biochemical Probes
The compound serves as a model for studying lipid-protein interactions and ceramide trafficking pathways, which are critical in sphingomyelin biosynthesis .
Industrial Uses
As a surfactant precursor, it modifies surface tension in lubricants and emulsifiers. Its stability under standard conditions (pH 7.0, 25°C) makes it suitable for long-term formulations .
Comparative Analysis with Analogous Amides
The dodecyl chain in N-phenyldodecanamide optimizes lipid bilayer integration, enhancing bioactivity compared to shorter analogs .
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